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molecular formula C8H6ClNO2 B2935381 2-(Chloromethyl)-1,3-benzoxazol-6-ol CAS No. 136535-21-2

2-(Chloromethyl)-1,3-benzoxazol-6-ol

Cat. No. B2935381
M. Wt: 183.59
InChI Key: GTNJJDZGFZHAGW-UHFFFAOYSA-N
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Patent
US05206149

Procedure details

1.78 g (11.3 mmol) of said ethyl chloromethylimidate hydrochloride, 1.22 g (7.55 mmol) of 4-aminoresorcinol hydrochloride, and 20 ml of ethanol were introduced into a two-necked flask provided with a Dimroth condenser, and the mixture was refluxed with heat in argon atmosphere for a whole day and night. After completion of the reaction and cooling, the crystal was filtered and washed with hexane, then the object was vacuum dried. There was obtained 0.40 g (2.33 mmol) of 2-chloromethyl-6-hydroxybenzoxazole, and the yield of the reaction was 30.9%.
[Compound]
Name
ethyl chloromethylimidate hydrochloride
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].[CH2:11](O)[CH3:12]>>[Cl:1][CH2:11][C:12]1[O:10][C:4]2[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=2[N:2]=1 |f:0.1|

Inputs

Step One
Name
ethyl chloromethylimidate hydrochloride
Quantity
1.78 g
Type
reactant
Smiles
Name
Quantity
1.22 g
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a Dimroth condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat in argon atmosphere for a whole day
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the crystal was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.33 mmol
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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